molecular formula C16H19N3O4 B7890516 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid

Cat. No.: B7890516
M. Wt: 317.34 g/mol
InChI Key: WPVIALZDLJCBGU-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid (CAS: 1354970-42-5) is a chiral amino acid derivative featuring a quinazolin-4-yl substituent and a tert-butoxycarbonyl (Boc)-protected amino group. Its molecular formula is C₁₆H₁₉N₃O₄, with a molecular weight of 317.34 g/mol . The compound is used in medicinal chemistry and peptide synthesis, particularly for introducing quinazoline moieties—a heterocyclic scaffold known for kinase inhibition and anticancer applications. Key properties include:

  • Availability: Temporarily out of stock as of 2024, with global suppliers like PharmaBlock Sciences offering custom synthesis .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinazolin-4-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)19-13(14(20)21)8-12-10-6-4-5-7-11(10)17-9-18-12/h4-7,9,13H,8H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVIALZDLJCBGU-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=NC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=NC=NC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Quinazolinyl Moiety: The quinazolinyl group is introduced through a nucleophilic substitution reaction, where a suitable quinazoline derivative reacts with the protected amino acid.

    Coupling Reaction: The protected amino acid is then coupled with the quinazoline derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolin-4-yl carboxylic acids, while reduction can produce quinazolin-4-yl alcohols.

Scientific Research Applications

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The quinazolinyl moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: R vs. S Configuration

The (2S)-enantiomer (CAS: 1306728-59-5) shares identical molecular formula and weight (317.35 g/mol ) but differs in stereochemistry at the α-carbon. Key distinctions include:

  • Purity : The (2S)-enantiomer is available at 98% purity , suggesting optimized synthetic routes for this configuration .
  • Physicochemical Properties: Both enantiomers have similar predicted densities (~1.27 g/cm³) and boiling points (~527°C), indicating minor differences in physical behavior .
  • Applications : Enantiomeric specificity is critical in drug design, as R/S configurations may alter target binding or metabolic stability.
Table 1: Enantiomer Comparison
Property (2R)-Isomer (2S)-Isomer
CAS Number 1354970-42-5 1306728-59-5
Molecular Weight (g/mol) 317.34 317.35
Purity Not specified 98%
Boiling Point (°C) Not available 527.6 (predicted)

Substituent Variations: Quinazoline vs. Oxan-4-yl vs. Carbamoyl

Replacing the quinazolin-4-yl group with other substituents significantly alters properties:

A. Oxan-4-yl Derivative
  • Compound: (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid (CAS: 1393524-16-7).
  • Molecular Weight : 273.33 g/mol (lower due to the aliphatic oxan-4-yl group vs. aromatic quinazoline) .
  • Solubility : Likely higher than quinazoline derivatives due to reduced aromaticity and increased flexibility.
B. Carbamoyl Derivative
  • Compound: Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate (CAS: 130539-03-6).
  • Molecular Weight : 322.36 g/mol.
  • Functionality : The benzyl ester and carbamoyl group enhance lipophilicity, making it suitable for prodrug strategies .
C. Histidine Analog
  • Compound : N-Boc-1-trityl-D-histidine (CAS: 874-24-8).
Table 2: Substituent-Driven Comparisons
Compound Type Molecular Weight (g/mol) Key Feature Application Insight
Quinazolin-4-yl (R-isomer) 317.34 Aromatic, planar structure Kinase inhibition, anticancer R&D
Oxan-4-yl 273.33 Aliphatic, flexible Solubility-focused modifications
Carbamoyl (benzyl ester) 322.36 Lipophilic ester group Prodrug development
Trityl-protected histidine 529.62 Steric hindrance Peptide stabilization

Functional Group and Purity Variations

  • Boc-Protected Analogs: Compounds like (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbut (95% purity) highlight the prevalence of Boc protection in peptide synthesis .
  • Purity Trends : Most analogs (e.g., imidazole derivatives in ) are synthesized at 90–95% purity, whereas the (2S)-quinazoline isomer achieves 98% .

Biological Activity

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid is a synthetic compound notable for its structural features, including a quinazoline ring and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C16_{16}H19_{19}N3_3O4_4, with a molecular weight of 317.34 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various enzymes and receptors.

Structural Characteristics

The compound's structure includes:

  • Quinazoline Ring : A bicyclic structure that may facilitate binding to biological targets.
  • Boc Group : A protective group that can be selectively removed to allow further functionalization.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies suggest that:

  • The quinazoline moiety can bind to active sites of enzymes, potentially inhibiting their activity or modulating their function.
  • The Boc-protected amino group allows for selective deprotection, enabling further interactions with biological systems.

Biological Activity and Applications

Research indicates that this compound shows promise in various biological applications:

2. Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways. The binding affinity of this compound to these enzymes could lead to novel therapeutic approaches for diseases where these enzymes play a critical role.

3. Cancer Research

Quinazoline derivatives have been studied for their anticancer properties, particularly in targeting protein kinases involved in cancer progression. The unique structure of this compound may provide insights into developing new anticancer therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesUnique Aspects
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acidSimilar quinazoline structureDifferent stereochemistry may affect biological activity
6-amino-4-(2-phenylethyl)-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-oneContains imidazole ringDifferent ring structure influences reactivity
Ethyl (2E)-4-{(2S)-2-[N-{[(2-methyl-2-propanyl)oxy]carbonyl}-L-valyl]amino}-5-(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoateIncorporates ethyl esterDifferent functional groups lead to varied applications

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of similar compounds, revealing insights into their biological activities. For instance, research on N-tert-butoxycarbonyl derivatives has shown promising antibacterial activities against various bacterial strains . Additionally, computational studies have indicated potential interactions with key biological targets, emphasizing the need for further exploration of this compound in therapeutic contexts .

Q & A

Q. Why do stability studies report varying half-lives in plasma across laboratories?

  • Methodological Answer :
  • Plasma Source Variability : Compare human vs. animal plasma (e.g., rodent esterase content differences) using standardized protocols .
  • Protein Binding : Quantify unbound fraction via ultrafiltration and correlate with observed stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.